N-Bromosaccharin

描述

N-Bromosaccharin is a chemical compound derived from saccharin, a well-known artificial sweetener. It is primarily used as an oxidizing agent in organic synthesis. The compound is recognized for its efficiency in oxidative cleavage reactions, particularly for converting oximes to aldehydes and ketones under microwave irradiation .

准备方法

Synthetic Routes and Reaction Conditions: N-Bromosaccharin can be synthesized by brominating saccharin. The process involves the reaction of saccharin with a brominating agent such as bromine or a bromine-containing compound. The reaction is typically carried out in an organic solvent under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The bromination reaction is monitored closely to prevent over-bromination and to maximize the yield of the desired product .

化学反应分析

Types of Reactions: N-Bromosaccharin undergoes various types of chemical reactions, including:

Substitution: It can participate in halogenation reactions, where it introduces a bromine atom into organic molecules.

Common Reagents and Conditions:

Oxidation Reactions: Typically carried out under microwave irradiation in a domestic microwave oven.

Substitution Reactions: Often conducted in the presence of a Lewis acid such as magnesium perchlorate to enhance regioselectivity.

Major Products:

Aldehydes and Ketones: Formed from the oxidative cleavage of oximes.

Monobrominated Compounds: Resulting from selective bromination of 1,3-dicarbonyl compounds.

科学研究应用

Chemical Properties and Mechanism of Action

N-Bromosaccharin is primarily utilized for its oxidative capabilities, facilitating reactions such as bromination, oxidation of alcohols, and conversion of oximes to carbonyl compounds. Its mechanism typically involves the generation of bromine species that can effectively react with substrates under mild conditions.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis:

- Bromination Reactions : It has been employed as a heterogeneous recyclable catalyst for the bromination of anilines and phenols. This method showcases high regioselectivity and reusability, making it environmentally friendly compared to traditional methods .

- Oxidative Cleavage : The compound is effective in converting oximes into aldehydes and ketones under microwave irradiation, demonstrating its efficiency in oxidative cleavage reactions.

Table 1: Comparison of Bromination Methods Using this compound

| Reaction Type | Catalyst Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Bromination of Anilines | This compound + Tungstophosphoric Acid | High | Mild conditions |

| Oxidation of Oximes | This compound | Excellent | Microwave irradiation |

| Halogenation of Aromatics | This compound | Para-substituted products only | Varies by substrate |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential in synthesizing pharmaceutical intermediates. Its ability to selectively oxidize thiols to disulfides under microwave conditions highlights its utility in drug development processes .

Kinetic Studies

Numerous studies have focused on the kinetics of reactions involving this compound. For instance:

- Oxidation of Alcohols : Research has demonstrated that the oxidation of butan-2-ol and 2-propanol by this compound follows first-order kinetics under specific conditions, indicating its efficiency as an oxidizing agent .

- Oxidation of Carbohydrates : A comparative study on the oxidation kinetics of D-glucose and D-fructose revealed that one mole of substrate consumes one mole of oxidant, yielding corresponding aldonic and ketonic acids as final products .

Table 2: Kinetic Parameters for Various Reactions Involving this compound

| Substrate | Reaction Type | Rate Law | Temperature (°C) | Observed Kinetics |

|---|---|---|---|---|

| Butan-2-ol | Oxidation | First-order | 40 | Linear relationship |

| D-Glucose | Oxidation | First-order | 40-70 | Zero-order at high concentrations |

| 2-Propanol | Oxidation | First-order | 25-40 | Consistent with proposed model |

Industrial Applications

This compound is also employed in the production of fine chemicals and specialty materials. Its role as a catalyst can lower energy requirements and increase reaction rates, making it advantageous for large-scale chemical manufacturing.

作用机制

The mechanism by which N-Bromosaccharin exerts its effects involves the transfer of a bromine atom to the substrate. This process is facilitated by the formation of a reactive intermediate, which then undergoes further transformation to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

相似化合物的比较

N-Chlorosaccharin: Another halogenated derivative of saccharin, used as an oxidizing agent.

N-Iodosaccharin: Similar in structure and function, but with iodine instead of bromine.

Uniqueness of N-Bromosaccharin: this compound is unique due to its high chemoselectivity and efficiency in oxidative cleavage reactions. It offers advantages such as short reaction times and easy work-up, making it a valuable reagent in organic synthesis .

生物活性

N-Bromosaccharin (NBSA) is a derivative of saccharin that has garnered attention for its diverse biological activities. This article delves into the synthesis, mechanisms, and applications of this compound, particularly focusing on its role as an antimicrobial, antioxidant, and anticancer agent.

This compound is synthesized through the bromination of saccharin using bromine or brominating agents in suitable solvents. The compound exhibits a high degree of stability and solubility in organic solvents, which makes it a versatile reagent in various chemical reactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. For instance, research has shown that NBSA exhibits potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ampicillin | 16 |

| S. aureus | 16 | Vancomycin | 8 |

Antioxidant Activity

This compound also exhibits notable antioxidant properties. It has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have shown that NBSA can significantly reduce oxidative stress markers in cellular models, suggesting its potential as a protective agent against oxidative damage .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including hepatic cancer cells, where it demonstrated cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : NBSA has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. Molecular docking studies suggest strong binding affinities with these enzymes, indicating its potential as an anti-inflammatory agent .

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), NBSA helps reduce oxidative stress within cells, thereby protecting cellular components from damage .

- Cytotoxicity in Cancer Cells : The compound induces apoptosis through mitochondrial pathways, influencing the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several case studies have explored the efficacy of this compound in clinical and laboratory settings:

- Antimicrobial Efficacy : A study involving clinical isolates from patients with bacterial infections demonstrated that NBSA could effectively reduce bacterial load in vitro, suggesting its potential use as an alternative antimicrobial agent .

- Cancer Research : In a controlled laboratory experiment, this compound was administered to hepatic cancer cell lines, resulting in a significant decrease in cell viability and induction of apoptosis compared to untreated controls .

- Oxidative Stress Studies : An experiment focusing on oxidative stress markers showed that treatment with NBSA reduced malondialdehyde levels while increasing antioxidant enzyme activities in liver tissues exposed to oxidative insults .

属性

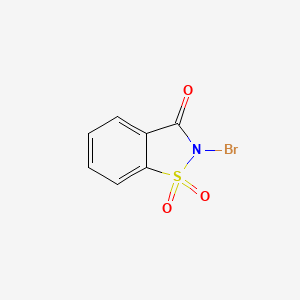

IUPAC Name |

2-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADPXNAURXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189350 | |

| Record name | N-Bromosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35812-01-2 | |

| Record name | N-Bromosaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35812-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Bromosaccharin?

A1: this compound has the molecular formula C7H4BrNO3S and a molecular weight of 274.1 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While specific spectroscopic data is limited in the provided research, this compound and its complexes have been analyzed using X-ray diffraction and NMR. These techniques provide insights into its structure and interactions with other molecules. []

Q3: Is this compound stable under ambient conditions?

A3: Yes, this compound is a white powder that is considered stable and easy to handle. []

Q4: How does the stability of this compound compare to other brominating agents?

A4: this compound offers advantages over reagents like molecular bromine, being easier to handle and allowing for better stoichiometric control during reactions. [] Additionally, it surpasses N-bromosuccinimide (NBS) and tribromoisocyanuric acid (TBCA) in terms of atom economy. []

Q5: What are the primary applications of this compound in organic synthesis?

A5: this compound is widely employed as a brominating agent and an oxidant. [, , , ] Its uses include:

- Regeneration of carbonyl compounds from oximes: NBSA efficiently converts oximes to aldehydes and ketones under various conditions, including microwave irradiation. [, , ]

- Bromination of aromatic compounds: It selectively brominates electron-rich aromatic compounds like anisole and acetanilide. []

- Bromination of phenols and anilines: NBSA enables regioselective monobromination of phenols and anilines, often with high yields. [, , ]

- Oxidation of thiols to disulfides: It chemoselectively oxidizes thiols to their corresponding disulfides under microwave irradiation. []

Q6: What is the role of this compound in cohalogenation reactions?

A6: this compound participates in cohalogenation reactions with alkenes, particularly in the presence of dimethylformamide (DMF). This leads to the formation of β-haloformates with high regio- and stereoselectivity. []

Q7: Are there examples of this compound acting as a catalyst?

A7: Yes, this compound can function as a catalyst in certain reactions. For example, it effectively catalyzes the oxathioacetalization of carbonyl compounds. []

Q8: How does the reaction medium affect this compound's reactivity?

A8: The solvent plays a crucial role in this compound mediated reactions. Studies on the bromination of 1-hetera-4-cyclohexanones highlight the impact of solvent polarity on reaction rates. [] Additionally, the use of ionic liquids like [bbim]BF4 can enhance regioselectivity in the nitration of phenols using ferric nitrate. []

Q9: Can this compound facilitate the synthesis of heterocyclic compounds?

A9: Research shows the applicability of this compound in synthesizing heterocyclic compounds. For instance, it enables the preparation of 4-bromopyrazole derivatives from 1,3-diketones and arylhydrazines. []

Q10: What is the general mechanism of this compound in bromination reactions?

A10: While the exact mechanism depends on the specific reaction, this compound is believed to act as a source of electrophilic bromine ("Br+"). This electrophilic species then reacts with electron-rich sites on the substrate, leading to bromination.

Q11: What factors influence the regioselectivity of bromination using this compound?

A11: Regioselectivity in this compound bromination is influenced by:

- Electronic effects: Electron-donating substituents on aromatic rings direct bromination to ortho and para positions. []

- Steric effects: Bulky substituents can hinder bromination at certain positions. []

- Catalyst presence: Using catalysts like tungstophosphoric acid can significantly enhance regioselectivity. [, ]

Q12: How does this compound achieve chemoselective oxidation of thiols to disulfides?

A12: While the specific mechanism requires further investigation, the reaction likely involves the formation of an intermediate sulfenyl bromide species. This compound, under microwave irradiation, selectively oxidizes thiols without affecting other functional groups. []

Q13: Have computational methods been used to study this compound?

A13: Yes, Density Functional Theory (DFT) calculations have been employed to model this compound and its complexes. These studies provide insights into the structural features and electronic properties of this compound, contributing to a better understanding of its reactivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。